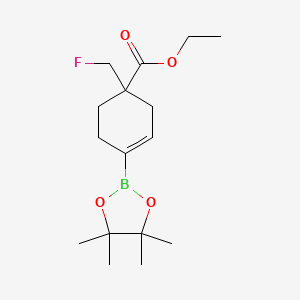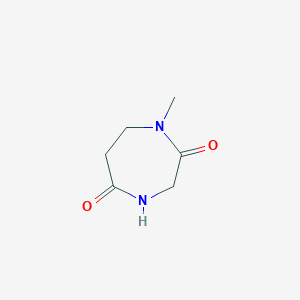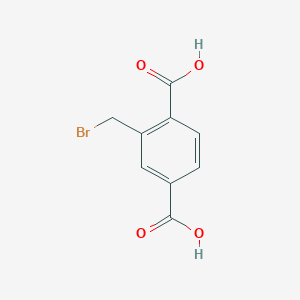
2-(Bromomethyl)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)terephthalic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromomethyl group
Vorbereitungsmethoden
2-(Bromomethyl)terephthalic acid can be synthesized through several methods. One common synthetic route involves the bromination of methyl terephthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the bromination of terephthalic acid derivatives can be performed using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes .
Analyse Chemischer Reaktionen
2-(Bromomethyl)terephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)terephthalic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Materials Science: It is used in the preparation of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Research: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)terephthalic acid depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)terephthalic acid can be compared with other similar compounds, such as:
2-Bromoterephthalic acid: This compound has a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
2-Methylterephthalic acid: This compound has a methyl group instead of a bromomethyl group.
Terephthalic acid: The parent compound without any substituents.
This compound is unique due to the presence of the bromomethyl group, which imparts different reactivity and allows for the synthesis of a broader range of derivatives compared to its analogs .
Eigenschaften
Molekularformel |
C9H7BrO4 |
|---|---|
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
2-(bromomethyl)terephthalic acid |
InChI |
InChI=1S/C9H7BrO4/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
WUMVOMMVJVUIKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


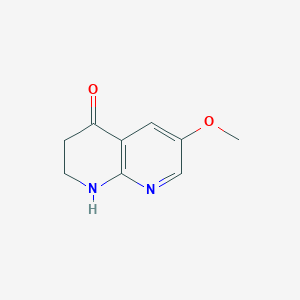
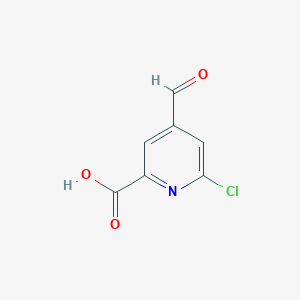
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)


![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)

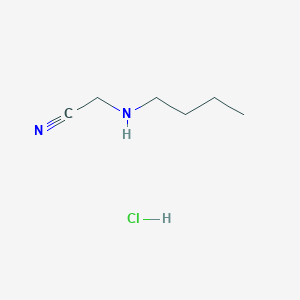

![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
